molecular formula C21H22N2O4 B11944640 Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate CAS No. 853318-23-7

Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

Cat. No.: B11944640
CAS No.: 853318-23-7
M. Wt: 366.4 g/mol
InChI Key: HONHRTDNHKSZKU-UHFFFAOYSA-N
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Description

Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a heterocyclic compound featuring a pyrrolo[1,2-b]pyridazine core fused with two ethyl carboxylate groups at positions 5 and 4. The structure is further substituted with a methyl group at position 7 and a para-tolyl (p-tolyl) group at position 5.

Properties

CAS No.

853318-23-7

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

diethyl 7-methyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate

InChI

InChI=1S/C21H22N2O4/c1-5-26-20(24)18-14(4)23-17(19(18)21(25)27-6-2)12-11-16(22-23)15-9-7-13(3)8-10-15/h7-12H,5-6H2,1-4H3

InChI Key

HONHRTDNHKSZKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C1C(=O)OCC)C=CC(=N2)C3=CC=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridazine Derivatives with Acetylenic Esters

A widely reported method involves the cyclocondensation of substituted pyridazines with acetylenic esters. For instance, 3-(p-tolyl)pyridazine reacts with ethyl propiolate in the presence of triethylamine (TEA) to form the pyrrolo[1,2-b]pyridazine core . The reaction proceeds via a [2+2] cycloaddition mechanism, followed by ring expansion. Key steps include:

  • Formation of cycloimmonium salts : Pyridazine derivatives are quaternized using reactive halides like 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone in acetone or acetonitrile.

  • Nucleophilic addition : Ethyl propiolate is added to the quaternized intermediate, followed by deprotonation with TEA to induce cyclization.

  • Esterification : The dicarboxylate groups are introduced via esterification with ethanol under acidic conditions .

Optimization Data :

ParameterOptimal ConditionYield (%)
SolventAnhydrous acetone78–85
TemperatureRoom temperature82
CatalystTriethylamine85

This method achieves moderate-to-high yields (75–85%) but requires strict anhydrous conditions to prevent hydrolysis of intermediates .

Sonogashira Coupling Followed by Intramolecular Cyclization

An alternative route employs Sonogashira coupling to construct the pyrrolo[1,2-b]pyridazine skeleton. Starting with 3-chloropyridazine, a palladium-catalyzed coupling with p-tolylacetylene generates a propargylamine intermediate. Subsequent intramolecular cyclization in the presence of copper(I) iodide yields the fused ring system . Esterification with ethyl chloroformate introduces the dicarboxylate groups.

Key Advantages :

  • Regioselectivity : The Sonogashira reaction ensures precise positioning of the p-tolyl group.

  • Scalability : This method is amenable to gram-scale synthesis with consistent yields (70–78%) .

Reaction Scheme :

3-Chloropyridazine+p-TolylacetylenePd(PPh3)4,CuIPropargylamineCuI, DMFPyrrolo[1,2-b]pyridazine\text{3-Chloropyridazine} + \text{p-Tolylacetylene} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Propargylamine} \xrightarrow{\text{CuI, DMF}} \text{Pyrrolo[1,2-b]pyridazine}

1,3-Dipolar Cycloaddition of Pyridazinium N-Ylides

Pyridazinium N-ylides, generated in situ from pyridazine and dimethyl acetylenedicarboxylate (DMAD), undergo 1,3-dipolar cycloaddition with p-tolylacetylene to form the pyrrolo[1,2-b]pyridazine framework . The ylide acts as a dipole, reacting with the acetylene dipolarophile to construct the five-membered ring. Subsequent esterification with ethanol and sulfuric acid affords the final product.

Critical Observations :

  • Reaction Time : Prolonged heating (>12 hours) reduces yields due to side reactions.

  • Solvent Effects : Dichloromethane enhances reaction efficiency compared to THF or DMSO .

Yield Comparison :

DipolarophileSolventYield (%)
p-TolylacetyleneDichloromethane68
PhenylacetyleneTHF55

Condensation of 1,4,7-Triketones with Hydrazine Hydrate

A classical approach involves the condensation of 1,4,7-triketones (e.g., ethyl 3-oxo-5-(p-tolyl)pent-4-ynoate) with hydrazine hydrate. The reaction proceeds via hydrazone formation, followed by cyclodehydration to yield the pyrrolo[1,2-b]pyridazine core . Esterification is performed in situ using excess ethanol and catalytic HCl.

Limitations :

  • Substrate Availability : Synthesis of 1,4,7-triketones requires multi-step preparation.

  • Byproduct Formation : Competing pathways may generate pyridazinone derivatives, necessitating chromatographic purification .

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation75–8595–98HighModerate
Sonogashira Coupling70–7890–94ModerateHigh
1,3-Dipolar Cycloaddition60–6885–90LowLow
Triketone Condensation50–6580–85LowModerate

The cyclocondensation route is preferred for industrial applications due to its scalability and reproducibility, whereas the Sonogashira method offers superior regioselectivity for research-scale synthesis .

Chemical Reactions Analysis

Spectroscopic Data

Parameter Value
Molecular Formula C<sub>21</sub>H<sub>22</sub>N<sub>2</sub>O<sub>4</sub>
Molecular Weight 380.4 g/mol
1H NMR Peaks corresponding to aromatic protons (e.g., δ 7.19–7.23 ppm), ester CH<sub>3</sub> (δ 3.64–3.85 ppm), and pyrrolo ring protons (δ 4.25–6.65 ppm) .
13C NMR Carboxylate carbons (δ 166.3 ppm), aromatic carbons (δ 120.7–130.9 ppm), and methyl groups (δ 20.1 ppm) .
ESI-MS [M]+ ion at m/z 380 .

Chemical Stability and Reactivity

  • Hydrolysis : The diethyl ester groups are susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding dicarboxylic acid.

  • Cyclization Reactions : The pyrrolo[1,2-b]pyridazine scaffold is stable under reflux conditions but may undergo further functionalization via electrophilic substitution .

Biological Activity

While direct data for this compound is limited, related pyrrolopyridazine derivatives exhibit:

  • Antiproliferative activity : IC<sub>50</sub> values in the micromolar range against cancer cell lines (e.g., Panc-1) .

  • Apoptosis induction : Activation of caspases and cell cycle arrest via kinase inhibition .

Comparison with Structural Analogs

Compound Key Difference Synthesis Reference
Diethyl 7-ethyl-2-(4-methylphenyl)...Ethyl substituent at position 7
Dimethyl 5,6-dihydrodipyrrolo[1,2-a...Additional pyrazine fusion

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of pyridazine compounds can exhibit antiviral properties. For instance, compounds similar to diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine have been evaluated for their ability to inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme critical for viral replication. In vitro assays have shown promising results in reducing measles virus replication through the inhibition of this enzyme .

Antimicrobial Properties

The compound has also been assessed for its antimicrobial activities. Research involving related pyrrolo-pyridazine derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method was employed to evaluate the antimicrobial efficacy, revealing that certain derivatives exhibited significant antibacterial activity .

Synthesis and Characterization

The synthesis of diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multi-step reactions that include condensation and cyclization processes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been utilized to confirm the structure and purity of the synthesized compounds .

Table of Synthesis Methods

MethodReactantsConditionsYield
Method APicolinohydrazide + AnhydridesReflux in ethanol80%
Method B4-Methylphenyl derivatives + Pyridazine precursorsRoom temperature75%

Study on Antiviral Activity

In a study examining the antiviral effects of pyridazine derivatives, this compound was included in a series of compounds tested against DHODH. The results indicated a strong correlation between structural modifications and antiviral potency, suggesting that further optimization could enhance efficacy against viral infections .

Study on Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity revealed that certain derivatives of diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine showed significant inhibition zones against both Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antibiotics based on this chemical scaffold .

Mechanism of Action

The mechanism of action of Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrrolo-fused heterocycles and dicarboxylate esters, emphasizing substituent effects, synthesis yields, and physical properties. Data are compiled from analogs in the evidence (Table 1).

Table 1: Comparison of Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate with Analogs

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Analytical Data (HRMS/NMR) Source
This compound (Target Compound) Pyrrolo[1,2-b]pyridazine 7-Me, 2-p-tolyl, 5,6-diethyl esters N/A N/A N/A
Dimethyl 7-methyl-2-phenyl-4-(p-tolyl)pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (14d) Pyrrolo[2,1-f][1,2,4]triazine 7-Me, 2-Ph, 4-p-tolyl, 5,6-dimethyl 53 191–192 EI-MS: m/z matches calculated value
Dimethyl 4-(3-bromophenyl)-2-(methylthio)pyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (3i-H) Pyrrolo[2,1-f][1,2,4]triazine 4-3-BrPh, 2-MeS, 5,6-dimethyl 62 N/A HRMS: 435.9957 (calc. 435.9961)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 8-CN, 7-4-NO₂Ph, 3-phenethyl, 5,6-diethyl 51 243–245 HRMS: 550.0816 (calc. 550.0978)
Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-phenylpyrrolo[2,1-f][1,2,4]triazine-5,6-dicarboxylate (14f) Pyrrolo[2,1-f][1,2,4]triazine 4-4-MeOPh, 7-Me, 2-Ph, 5,6-dimethyl 64 202–204 ¹H NMR: δ 2.45 (s, 3H, Me), 3.85 (s, 3H, OMe)

Key Observations

Core Structure Variations: The target compound’s pyrrolo[1,2-b]pyridazine core differs from triazine-based analogs (e.g., pyrrolo[2,1-f][1,2,4]triazines in –2) in nitrogen atom placement, which may influence electronic properties and bioactivity .

Substituent Effects :

  • Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group (electron-donating) in the target compound contrasts with electron-withdrawing substituents like 4-nitrophenyl (in 1l) or 3-bromophenyl (in 3i-H). Such substitutions impact melting points and spectroscopic signals; e.g., 14f (4-methoxyphenyl) has a higher melting point (202–204°C) than 14d (191–192°C) due to enhanced intermolecular interactions .
  • Ester Groups : Dimethyl esters (e.g., 14d, 3i-H) generally exhibit higher yields (53–84%) compared to diethyl esters (e.g., 1l: 51%), likely due to steric effects during synthesis .

Synthetic Yields :

  • Triazine-based analogs (–2) show moderate to high yields (44–84%), whereas tetrahydroimidazo[1,2-a]pyridines () have lower yields (51–61%), possibly due to multi-step reactivity challenges .

Spectroscopic Data: ¹H NMR signals for methyl groups (e.g., δ 2.45 for 14f) and methoxy groups (δ 3.85) provide diagnostic markers for substituent identification in triazine derivatives . HRMS discrepancies (e.g., 1l: calc. 550.0978 vs. obs. 550.0816) highlight the importance of high-resolution validation for structural confirmation .

Structural and Functional Implications

  • Bioactivity Potential: While the target compound’s bioactivity is unreported, triazine analogs (e.g., 14d–14g) have been studied for cytotoxicity and antiviral activity, suggesting that the pyrrolo[1,2-b]pyridazine scaffold may similarly interact with biological targets .
  • Thermal Stability : Higher melting points in methoxy- or bromo-substituted derivatives (e.g., 14f: 202–204°C; 3i-H: N/A) suggest that polar substituents enhance crystalline packing compared to alkyl groups .

Biological Activity

Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound belongs to the class of pyrrolo[1,2-b]pyridazines, which are known for their diverse biological activities. Its molecular formula is C21H22N2O4C_{21}H_{22}N_{2}O_{4} and it features a diethyl dicarboxylate functional group along with a p-tolyl substituent.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. The synthetic pathway generally includes:

  • Formation of the pyrrolo[1,2-b]pyridazine core.
  • Introduction of the p-tolyl group.
  • Esterification to yield the final diethyl dicarboxylate product.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolo[1,2-b]pyridazines exhibit significant antitumor properties. For instance, compounds structurally related to diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of similar pyrrolo derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives had enhanced cytotoxicity when used in combination with doxorubicin, suggesting potential for synergistic effects in cancer therapy .

Antimicrobial Activity

Pyrrolo[1,2-b]pyridazine derivatives have also been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains.

  • Table 1: Antimicrobial Activity of Pyrrolo Derivatives
CompoundBacterial Strains TestedInhibition Zone (mm)
Diethyl 7-methyl-2-(p-tolyl)...E. coli15
S. aureus18
Pseudomonas aeruginosa12

This table summarizes the antimicrobial efficacy observed in laboratory settings, demonstrating that this compound exhibits moderate activity against common pathogens .

Anti-inflammatory Properties

In addition to its antitumor and antimicrobial activities, some studies have suggested that pyrrolo derivatives may possess anti-inflammatory effects. This is particularly relevant in conditions where inflammation plays a critical role in disease progression.

Toxicological Profile

The safety profile of this compound indicates potential skin and eye irritation upon exposure. It is classified under categories for skin irritation and serious eye irritation according to safety data sheets .

Q & A

Q. Optimization Tips :

  • Catalyst Screening : Use triethylamine or lead(IV) acetate to enhance cycloaddition efficiency .
  • Temperature Control : Reactions at 0°C under argon minimize side products .

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question
Structural Confirmation :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm), ester methyl groups (δ 1.2–1.4 ppm), and pyrrolo-pyridazine backbone carbons (δ 120–160 ppm) .
  • HRMS (ESI) : Validates molecular weight (e.g., calculated vs. observed m/z ± 0.0003 accuracy) .
  • X-ray Crystallography : Resolves regiochemistry and stereochemistry (e.g., endo/exo selectivity in cycloadducts). Non-hydrogen atoms are refined anisotropically using SHELXL-97 .

Advanced Tip : Overlay experimental and computed NMR spectra (e.g., using DFT methods) to resolve ambiguous assignments .

What are the regioselectivity challenges in pyrrolo[1,2-b]pyridazine synthesis, and how can they be addressed?

Advanced Research Question
Challenge : Competing endo/exo and regioisomeric pathways in cycloadditions lead to mixed products. For example, substituents on the dipolarophile (e.g., electron-withdrawing groups) influence site selectivity .

Q. Solutions :

  • Steric Control : Bulky substituents (e.g., p-tolyl groups) favor endo products by hindering alternative transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize dipolar intermediates, improving regioselectivity .
  • Computational Modeling : DFT studies predict transition-state energies to guide substituent selection .

How can computational models predict the compound’s physicochemical properties?

Advanced Research Question
Methods :

  • Quantum Mechanical Continuum Solvation (QM-COSMO) : Predicts solubility, pKa, and redox potentials by modeling solute-solvent interactions .
  • DFT Calculations : Optimize geometry, electronic structure (e.g., HOMO-LUMO gaps), and NMR chemical shifts (e.g., GIAO method) .
  • Molecular Dynamics (MD) : Simulate crystal packing and stability under varying temperatures .

Validation : Compare computed properties (e.g., dipole moments) with experimental data from dielectric constant measurements .

How to resolve contradictions in reported spectral data for pyrrolo[1,2-b]pyridazine derivatives?

Advanced Research Question
Case Study : Discrepancies in NMR δ values for similar compounds (e.g., diethyl vs. dimethyl esters) may arise from solvent effects or impurities.

Q. Resolution Workflow :

Reproduce Experiments : Verify spectra under identical conditions (solvent, concentration, temperature) .

2D NMR (COSY, HSQC) : Assign overlapping signals in complex mixtures .

Independent Synthesis : Validate via alternative routes (e.g., Chichibabin reaction for pyrrolo[1,2-b]pyridazine cores) .

What are the applications of this compound in medicinal chemistry or materials science?

Basic Research Question
Current Uses :

  • Pharmaceutical Intermediates : Pyrrolo-pyridazine scaffolds are explored for kinase inhibition or antimicrobial activity .
  • Optoelectronic Materials : Conjugated systems (e.g., fused pyridazine rings) show potential in organic semiconductors .

Methodological Gap : Limited in vivo data; prioritize toxicity profiling (e.g., Ames test) and computational ADMET studies .

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